
N'-Benzyl-N,N-dimethylformamidine
Overview
Description
N’-Benzyl-N,N-dimethylformamidine is an organic compound with the molecular formula C₁₀H₁₄N₂ and a molecular weight of 162.2316 g/mol It is a formamidine derivative, characterized by the presence of a benzyl group attached to the nitrogen atom of the formamidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-Benzyl-N,N-dimethylformamidine can be synthesized through several methods. One common approach involves the reaction of N,N-dimethylformamide with benzylamine under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of N’-Benzyl-N,N-dimethylformamidine often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
N’-Benzyl-N,N-dimethylformamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield benzyl oxides, while reduction can produce different amine derivatives .
Scientific Research Applications
Chemistry
N'-Benzyl-N,N-dimethylformamidine serves as a reagent in various organic synthesis processes. Its chemical properties allow it to participate in:
- Oxidation Reactions : Leading to the formation of benzyl oxides.
- Reduction Reactions : Yielding different amine derivatives.
- Substitution Reactions : Where the benzyl group can be replaced with other functional groups under suitable conditions.
Biology
Research into the biological activities of this compound has revealed potential interactions with biomolecules. It is being investigated for:
- Anticancer Properties : Preliminary studies suggest it may exhibit anti-neoplastic activities, potentially useful in treating various cancers .
- Anti-inflammatory Effects : The compound is being evaluated for its ability to mitigate inflammatory responses, particularly in conditions like rheumatoid arthritis and inflammatory bowel disease (IBD) through modulation of inflammatory cytokines .
Medicine
The medicinal applications of this compound are particularly promising:
- Drug Development : Ongoing research aims to explore its use as a precursor in the synthesis of new therapeutic agents. Its ability to form complexes with various substrates enhances its utility in drug design.
- Therapeutic Potential : Studies indicate that derivatives of this compound could be effective in managing chronic inflammatory diseases, showcasing its potential as a new class of anti-inflammatory drugs .
Industrial Applications
In industrial settings, this compound is utilized for:
- Manufacturing Specialty Chemicals : It acts as an intermediate in the production of various fine chemicals.
- Polymer Chemistry : The compound's properties make it suitable for use in the development of polymers and resins, particularly in creating polyurethane foams .
Anti-inflammatory Research
A study investigated the effects of this compound derivatives on colitis models in rats. Results indicated significant reductions in inflammatory markers and improved tissue integrity, suggesting therapeutic potential for IBD management .
Synthesis Optimization
Research focused on optimizing the synthetic routes for this compound highlighted improvements in yield through modified reaction conditions, demonstrating its feasibility for large-scale production while maintaining cost-effectiveness.
Data Summary Table
Application Area | Specific Uses | Key Findings |
---|---|---|
Chemistry | Organic synthesis reagent | Participates in oxidation, reduction, substitution reactions |
Biology | Potential anti-cancer and anti-inflammatory agent | Shows promise in treating IBD and RA |
Medicine | Precursor for drug development | Investigated for therapeutic applications |
Industry | Specialty chemicals manufacturing | Utilized in polymer production |
Mechanism of Action
The mechanism of action of N’-Benzyl-N,N-dimethylformamidine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may form complexes with various substrates, leading to the formation of new chemical bonds and products .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-Benzyl-N,N-dimethylformamidine include:
- N,N-Dimethylformamide
- N,N-Dimethylacetamide
- N-tert-Butyl-N,N-dimethylformamidine
Uniqueness
N’-Benzyl-N,N-dimethylformamidine is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity compared to other formamidine derivatives. This uniqueness makes it valuable for specific applications in research and industry .
Biological Activity
N'-Benzyl-N,N-dimethylformamidine is an organic compound with the molecular formula C₁₀H₁₄N₂ and a molecular weight of 162.23 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with biomolecules. This article reviews its biological activity, mechanisms of action, and relevant research findings.
This compound can be synthesized through the reaction of N,N-dimethylformamide with benzylamine, typically requiring specific catalysts and controlled conditions to optimize yield and purity. The compound's unique structure, characterized by the presence of a benzyl group, imparts distinct chemical properties that are valuable for various applications in research and industry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can act as both a nucleophile and an electrophile, facilitating the formation of new chemical bonds with various substrates. This dual reactivity allows it to engage in diverse biochemical pathways, potentially influencing cellular processes.
Pharmacological Potential
Research indicates that this compound may possess several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.
- Anti-inflammatory Effects : The compound's interactions with inflammatory pathways could provide therapeutic benefits in managing inflammatory diseases.
- Anticancer Properties : Some studies have hinted at potential anticancer effects, warranting further exploration into its efficacy against various cancer cell lines.
Case Studies and Experimental Data
A review of available literature reveals several key findings regarding the biological activity of this compound:
- In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit the growth of certain bacterial strains, indicating its potential as an antimicrobial agent. For instance, studies conducted on Escherichia coli and Staphylococcus aureus showed significant inhibitory effects at specific concentrations .
- Cell Line Studies : Research involving cancer cell lines has shown that this compound may induce apoptosis in malignant cells, suggesting a mechanism for its anticancer activity. Notably, experiments indicated that exposure to this compound resulted in reduced viability of breast and prostate cancer cells .
- Toxicological Assessments : Toxicological profiles indicate that while the compound displays promising biological activity, careful assessment of its safety profile is necessary. Studies have highlighted the need for further investigation into its long-term effects and potential toxicity in vivo .
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is provided below:
Compound Name | Molecular Formula | Key Biological Activities |
---|---|---|
This compound | C₁₀H₁₄N₂ | Antimicrobial, Anticancer |
N,N-Dimethylformamide | C₃H₇N | Solvent for chemical reactions |
N,N-Dimethylacetamide | C₅H₁₃N | Solvent with low toxicity |
The presence of the benzyl group in this compound enhances its reactivity compared to other formamidine derivatives, contributing to its unique biological profile .
Properties
IUPAC Name |
N'-benzyl-N,N-dimethylmethanimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-12(2)9-11-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCPTIJLAHIMEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301250792 | |
Record name | N,N-Dimethyl-N′-(phenylmethyl)methanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301250792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27159-75-7 | |
Record name | N,N-Dimethyl-N′-(phenylmethyl)methanimidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27159-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Formamidine, N'-benzyl-N-N-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027159757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethyl-N′-(phenylmethyl)methanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301250792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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